molecular formula C15H14Cl2N2O3 B12208183 6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one CAS No. 898502-22-2

6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one

Cat. No.: B12208183
CAS No.: 898502-22-2
M. Wt: 341.2 g/mol
InChI Key: UDFRANKDWYSXMG-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a carbonyl group at position 2, and a 4-methylpiperazin-1-yl group attached to the carbonyl carbon. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichlorochromone and 4-methylpiperazine.

    Formation of Intermediate: The 6,8-dichlorochromone is reacted with 4-methylpiperazine in the presence of a suitable base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to form the intermediate 6,8-dichloro-2-(4-methylpiperazin-1-yl)chromone.

    Carbonylation: The intermediate is then subjected to carbonylation using a carbonylating agent (e.g., phosgene or triphosgene) to introduce the carbonyl group at position 2, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 6 and 8 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carbonyl group at position 2 can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted chromen-4-one derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

6,8-Dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It may also interact with biological receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-2-(4-methylpiperazino)benzo[cd]indole: A structurally similar compound with potential anticancer activity.

    2-(4-Methylpiperazin-1-yl)cyclopentanol: Another compound containing the 4-methylpiperazin-1-yl group, used in various chemical and biological studies.

Uniqueness

6,8-Dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one scaffold, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazin-1-yl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

898502-22-2

Molecular Formula

C15H14Cl2N2O3

Molecular Weight

341.2 g/mol

IUPAC Name

6,8-dichloro-2-(4-methylpiperazine-1-carbonyl)chromen-4-one

InChI

InChI=1S/C15H14Cl2N2O3/c1-18-2-4-19(5-3-18)15(21)13-8-12(20)10-6-9(16)7-11(17)14(10)22-13/h6-8H,2-5H2,1H3

InChI Key

UDFRANKDWYSXMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

solubility

50.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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